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molecular formula C8H4ClF3O B1368855 2-Methyl-3,4,6-trifluorobenzoyl chloride

2-Methyl-3,4,6-trifluorobenzoyl chloride

Cat. No. B1368855
M. Wt: 208.56 g/mol
InChI Key: WXJXPXFAMJMQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723648

Procedure details

To 2-methyl-3,4,6-trifluorobenzoic acid (3.2 g) is added thiony chloride (7 ml) and the mixture is refluxed for 1 hour. After concentrating, 2-methyl-3,4,6-trifluorobenzoyl chloride (3.3 g) is obtained.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4](O)=[O:5].[Cl-:14]>>[CH3:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4]([Cl:14])=[O:5]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC(=C1F)F)F
Name
Quantity
7 mL
Type
reactant
Smiles
[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C(=CC(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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